molecular formula C4H9ClO2S B1455613 2-Chloromethanesulfonylpropane CAS No. 795307-01-6

2-Chloromethanesulfonylpropane

Cat. No. B1455613
M. Wt: 156.63 g/mol
InChI Key: RABSMKHOJSRIHY-UHFFFAOYSA-N
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Description

2-Chloromethanesulfonylpropane is a chemical compound with the molecular formula C4H9ClO2S and a molecular weight of 156.63 . It is a powder with a melting point of 60-62 degrees Celsius .


Molecular Structure Analysis

The InChI code for 2-Chloromethanesulfonylpropane is 1S/C4H9ClO2S/c1-4(2)8(6,7)3-5/h4H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Chloromethanesulfonylpropane is a powder with a melting point of 60-62 degrees Celsius . It has a molecular weight of 156.63 . The compound’s storage temperature is 4 degrees Celsius .

Scientific Research Applications

Organic Synthesis

2-Chloromethanesulfonylpropane, and related compounds, are used in various organic synthesis processes. For instance, dilithiation of 2-(chloromethyl)-3-tosylpropene, a related compound, affords an allylic dianion which is versatile in producing a range of products such as α,α-disubstituted products, tosylated methylenecyclopropanes, and others (Nájera & Sansano, 1994). Another example involves the use of 2-(Chloromethyl)-3-tosylpropene for the synthesis of allyl sulfones (Nájera & Sansano, 1992).

Photolysis Studies

Selective deuterated 2-chloropropane, closely related to 2-Chloromethanesulfonylpropane, has been used to investigate photoinduced, site-specific bond cleavage, offering insights into the behavior of such compounds under photolysis conditions (Mathews, Wang, & Koplitz, 1994).

Bioremediation

Compounds similar to 2-Chloromethanesulfonylpropane are subjects of bioremediation studies. For example, Desulfitobacterium dichloroeliminans strain DCA1 can convert vicinal dichloropropanes into completely dechlorinated end products, highlighting potential applications in environmental cleanup (De Wildeman, Diekert, Van Langenhove, & Verstraete, 2003).

Chemical Reactions and Synthesis

Chloromethanesulfonylethene and dichloromethanesulfonylethene, closely related to 2-Chloromethanesulfonylpropane, have been used for tandem Diels-Alder/Ramberg-Bäcklund reactions (Block et al., 2004). These reactions are significant in organic synthesis, particularly in the construction of complex molecular architectures.

Catalysis Research

In the field of catalysis, 2-Chloromethanesulfonylpropane derivatives have been examined. For example, the study of Pd–Re/Al2O3 catalysts in the hydrogenolysis of C–C and C–Cl bonds provides insights into catalytic conversions involving similar compounds (Bonarowska, Malinowski, & Karpiński, 1999).

Reductive Dechlorination Studies

Anaerobic bacteria have been shown to completely dechlorinate 1,2-dichloropropane, a compound related to 2-Chloromethanesulfonylpropane, demonstrating the potential for biological processes in handling chlorinated compounds (Loffler, Champine, Ritalahti, Sprague, & Tiedje, 1997).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . These statements indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(chloromethylsulfonyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2S/c1-4(2)8(6,7)3-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABSMKHOJSRIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloromethanesulfonylpropane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloromethanesulfonylpropane
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2-Chloromethanesulfonylpropane
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2-Chloromethanesulfonylpropane

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